molecular formula C18H20N4O3S B5694147 1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide

1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide

Cat. No. B5694147
M. Wt: 372.4 g/mol
InChI Key: LDDALLKZVSGELW-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide is not fully understood. Studies have suggested that it may inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. It may also disrupt the cell membrane of fungi and viruses, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide can affect various biochemical and physiological processes in cells. It has been found to induce apoptosis in cancer cells, leading to their death. It can also inhibit the growth of fungi and viruses, leading to their death. In addition, it has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide in lab experiments is its potential therapeutic applications. It has been found to have anticancer, antifungal, and antiviral activity, making it a potential candidate for drug development. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide could focus on its potential therapeutic applications, including its use as an anticancer, antifungal, and antiviral agent. Studies could also explore its mechanism of action in more detail, as well as its biochemical and physiological effects. Further research could also focus on improving the synthesis method of this compound and increasing its solubility in water for use in laboratory experiments.

Synthesis Methods

1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide has been synthesized using various methods, including the reaction between 3-pyridinecarboxaldehyde, piperidine, and phenylsulfonyl hydrazide. The reaction is carried out using various solvents and reagents, and the product is purified using column chromatography. The yield of the product varies depending on the reaction conditions used.

Scientific Research Applications

1-(phenylsulfonyl)-N'-(3-pyridinylmethylene)-3-piperidinecarbohydrazide has been studied for its potential therapeutic applications, including its use as an anticancer agent, antifungal agent, and antiviral agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have antifungal activity against various fungal strains and antiviral activity against the influenza virus.

properties

IUPAC Name

1-(benzenesulfonyl)-N-[(E)-pyridin-3-ylmethylideneamino]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-18(21-20-13-15-6-4-10-19-12-15)16-7-5-11-22(14-16)26(24,25)17-8-2-1-3-9-17/h1-4,6,8-10,12-13,16H,5,7,11,14H2,(H,21,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDALLKZVSGELW-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NN=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(phenylsulfonyl)-N'-[(E)-pyridin-3-ylmethylidene]piperidine-3-carbohydrazide

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